molecular formula C16H19FN4O3S B2759473 6-((1-((4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine CAS No. 2034279-03-1

6-((1-((4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine

Cat. No.: B2759473
CAS No.: 2034279-03-1
M. Wt: 366.41
InChI Key: BIMHXRGOSVBSBY-UHFFFAOYSA-N
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Description

6-((1-((4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine is a complex organic compound featuring a pyrazine ring substituted with a dimethylamino group and a pyrrolidine ring linked via an ether bond to a fluorophenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((1-((4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, which may lead to the formation of N-oxides or other oxidized derivatives.

  • Reduction: : Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol group under appropriate conditions.

  • Substitution: : The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce sulfides or thiols.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors due to its structural features. It could be used in studies aimed at understanding enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, the compound’s potential as a drug candidate can be explored. Its ability to interact with specific biological targets makes it a candidate for the development of new therapeutics.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 6-((1-((4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine exerts its effects likely involves interaction with specific molecular targets such as enzymes or receptors. The fluorophenylsulfonyl group may enhance binding affinity through hydrophobic interactions, while the pyrazine and pyrrolidine rings could facilitate specific binding to active sites.

Comparison with Similar Compounds

Similar Compounds

  • 6-((1-((4-chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine
  • 6-((1-((4-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine

Uniqueness

Compared to similar compounds, 6-((1-((4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine may exhibit unique biological activities due to the presence of the fluorine atom, which can influence the compound’s electronic properties and binding interactions.

Properties

IUPAC Name

6-[1-(4-fluorophenyl)sulfonylpyrrolidin-3-yl]oxy-N,N-dimethylpyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O3S/c1-20(2)15-9-18-10-16(19-15)24-13-7-8-21(11-13)25(22,23)14-5-3-12(17)4-6-14/h3-6,9-10,13H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIMHXRGOSVBSBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=CC(=N1)OC2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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